molecular formula C21H22N4O3 B2557630 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide CAS No. 946234-07-7

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide

Numéro de catalogue B2557630
Numéro CAS: 946234-07-7
Poids moléculaire: 378.432
Clé InChI: NMKSUTAQSLXFRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide, also known as EMA401, is a novel small molecule drug that has shown potential in treating chronic pain. It is a selective angiotensin II type 2 (AT2) receptor antagonist that has been developed by Spinifex Pharmaceuticals, an Australian biotechnology company. EMA401 has been found to be effective in preclinical studies and is currently being evaluated in clinical trials.

Applications De Recherche Scientifique

Antiviral Activity

Pyrimidine derivatives, including those substituted with ethoxy groups and benzamide structures, have been explored for their antiviral properties. For instance, derivatives of 2,4-diaminopyrimidine have shown marked inhibition of retrovirus replication in cell culture, indicating potential applications in antiretroviral therapy (Hocková et al., 2003). Similarly, 6-[2-(phosphonomethoxy)alkoxy]pyrimidines have exhibited activity against herpes viruses and retroviruses, suggesting their utility in developing antiviral agents (Holý et al., 2002).

Anti-diabetic Applications

Compounds related to benzamide derivatives have been identified in the impurity profile of anti-diabetic drugs like Repaglinide, highlighting their relevance in the synthesis and quality control of therapeutic agents (Kancherla et al., 2018).

Antimicrobial Activity

Research on benzamide and pyrimidine derivatives has also shown promising antimicrobial activities. For example, N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been evaluated for their antibacterial and antifungal properties, providing a basis for the development of new antimicrobial therapies (Desai et al., 2013).

Cancer Therapy

Benzamide derivatives have been designed as c-MET inhibitors, a target for cancer therapy. These compounds, including those with quinazoline, pyridine, and tetrahydro-pyridothienopyrimidine headgroups, have shown potent inhibitory activities against c-MET and anticancer activity against various cancer cell lines (Jiang et al., 2016).

Anti-arrhythmic Agents

Substituted heterocyclic systems derived from methoxybenzamide compounds have demonstrated good anti-arrhythmic activity with low toxicity, indicating their potential in cardiovascular drug development (Abdulla, 2008).

Propriétés

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-4-28-20-13-19(22-14(2)23-20)24-16-8-10-17(11-9-16)25-21(26)15-6-5-7-18(12-15)27-3/h5-13H,4H2,1-3H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKSUTAQSLXFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.